molecular formula C19H20N4OS B2906578 2-(benzylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide CAS No. 2034230-43-6

2-(benzylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2906578
CAS No.: 2034230-43-6
M. Wt: 352.46
InChI Key: ZNRTVEKUQPUHPO-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylthio group attached to an acetamide backbone, with additional functional groups including a pyrazolyl and pyridinyl moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzylthio Intermediate: The benzylthio group can be introduced by reacting benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.

    Acetamide Formation: The acetamide backbone is formed by reacting acetic anhydride with an amine precursor.

    Coupling Reactions: The benzylthio intermediate is then coupled with the acetamide backbone under basic conditions to form the desired product. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(benzylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-N-((5-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide: Lacks the methyl group on the pyrazolyl moiety.

    2-(benzylthio)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)acetamide: The pyridinyl group is attached at a different position.

    2-(benzylthio)-N-((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)acetamide: The pyrazolyl group is attached at a different position.

Uniqueness

The unique combination of functional groups in 2-(benzylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide allows it to participate in a diverse range of chemical reactions and interact with various biological targets

Properties

IUPAC Name

2-benzylsulfanyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-23-12-18(11-22-23)17-7-16(8-20-10-17)9-21-19(24)14-25-13-15-5-3-2-4-6-15/h2-8,10-12H,9,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRTVEKUQPUHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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